
2,4-Dichlorophenol-d3
Overview
Description
2,4-Dichloro-3,5,6-trideuteriophenol is a deuterium-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms at specific positions. This compound is a derivative of 2,4-dichlorophenol, where the hydrogen atoms at positions 3, 5, and 6 on the benzene ring are replaced with deuterium. It is used primarily in scientific research as a stable isotope-labeled compound for various analytical and experimental purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-3,5,6-trideuteriophenol typically involves the deuteration of 2,4-dichlorophenol. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of 2,4-dichloro-3,5,6-trideuteriophenol follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of the deuterated product. The purity of the final product is ensured through rigorous purification techniques, such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3,5,6-trideuteriophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or deuterated phenols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or chlorinated benzoquinones.
Reduction: Formation of less chlorinated or deuterated phenols.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
Environmental Analysis
a. Tracing Pollutants
DCP-d3 is utilized as a tracer in environmental studies to understand the degradation pathways of chlorinated phenols in ecosystems. Its isotopic labeling allows researchers to distinguish between natural and anthropogenic sources of pollution. For instance, studies have shown that DCP-d3 can be effectively used to monitor the degradation processes in soil and water systems, providing insights into the environmental fate of chlorinated compounds .
b. Bioremediation Studies
Research has demonstrated the effectiveness of using DCP-d3 in bioremediation processes. For example, the white rot fungus Phanerochaete chrysosporium has been studied for its ability to degrade DCP-d3, revealing potential pathways for bioremediation of contaminated sites. This compound serves as a model substrate to evaluate the efficiency of microbial degradation under varying environmental conditions .
Chemical Synthesis
a. Synthesis of Derivatives
DCP-d3 is employed in the synthesis of various chemical derivatives due to its stable isotopic labeling. This application is particularly useful in pharmaceutical research where deuterated compounds often exhibit altered pharmacokinetics and metabolic profiles compared to their non-deuterated counterparts .
b. Reaction Mechanism Studies
The presence of deuterium in DCP-d3 facilitates detailed mechanistic studies in organic chemistry. Researchers can utilize kinetic isotope effects to investigate reaction pathways and mechanisms involving chlorinated phenols, enhancing understanding of chemical transformations .
Toxicological Research
a. Toxicity Assessment
DCP-d3 is used in toxicological studies to assess the safety and toxicity profiles of chlorinated phenols. By using a deuterated version, researchers can track metabolic pathways and identify potential toxic metabolites without interference from non-deuterated compounds .
b. Environmental Health Studies
The compound plays a role in studying the impact of chlorinated phenols on human health and wildlife. It helps in understanding how these pollutants interact with biological systems, contributing to risk assessments for exposure to environmental contaminants .
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Degradation Pathways by Fungi
A study published in Environmental Science & Technology explored the degradation mechanisms of DCP-d3 by Phanerochaete chrysosporium. The research highlighted how this fungus mineralizes DCP-d3 under specific conditions, providing insights into bioremediation strategies for chlorinated pollutants . -
Kinetic Studies on Reaction Mechanisms
Research conducted on the reaction kinetics involving DCP-d3 allowed scientists to elucidate mechanisms that govern chlorination reactions. The findings have implications for both synthetic organic chemistry and environmental remediation efforts . -
Toxicity Profiling in Aquatic Systems
A comprehensive toxicity assessment involving DCP-d3 was conducted to evaluate its effects on aquatic organisms. The results indicated significant insights into how chlorinated phenols affect aquatic life, aiding regulatory bodies in establishing safety guidelines .
Mechanism of Action
The mechanism of action of 2,4-dichloro-3,5,6-trideuteriophenol is primarily related to its role as a stable isotope-labeled compound. In biological systems, it can be used to trace metabolic pathways and interactions with enzymes and other molecular targets. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis using mass spectrometry and other analytical techniques .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: The non-deuterated parent compound, commonly used in various industrial applications.
2,4-Dichloro-3,5-dimethylphenol: Another chlorinated phenol with different substituents on the benzene ring.
2,4-Dichloro-3,5,6-trihydroxyphenol: A hydroxylated derivative with different functional groups.
Uniqueness
2,4-Dichloro-3,5,6-trideuteriophenol is unique due to its stable isotope labeling, which provides distinct advantages in analytical and experimental applications. The presence of deuterium atoms allows for precise tracking and quantification in complex mixtures, making it a valuable tool in scientific research .
Biological Activity
2,4-Dichlorophenol-d3 (2,4-DCP-d3) is a deuterated form of 2,4-dichlorophenol, a compound widely used in various industrial applications and as a chemical intermediate. Understanding its biological activity is crucial due to its implications for human health and environmental safety. This article synthesizes findings from diverse studies, including case studies and research data, to elucidate the biological effects of 2,4-DCP-d3.
2,4-Dichlorophenol is characterized by its chlorinated phenolic structure, which influences its solubility and reactivity. The compound is rapidly absorbed through the gastrointestinal tract and undergoes biotransformation primarily via phase I (oxidation) and phase II (conjugation) pathways. Studies have shown that it is metabolized into various conjugates that are excreted in urine, indicating efficient elimination from the body .
Carcinogenicity
Research conducted by the National Toxicology Program (NTP) indicated that 2,4-DCP has potential carcinogenic effects. In a two-year study involving F344/N rats and B6C3F1 mice, high doses of 2,4-DCP led to significant health issues such as bone marrow atrophy in rats and liver necrosis in mice. Notably, while some neoplastic lesions were observed in mice, male rats showed no significant increase in cancer incidence .
Genetic Toxicology
Genetic toxicity assessments revealed mixed results. In tests using the bacterial strain S. typhimurium TA1535, 2,4-DCP exhibited equivocal mutagenicity only in the presence of metabolic activation . Additionally, it was found to increase sister chromatid exchanges in cultured Chinese hamster ovary (CHO) cells, indicating potential genotoxic effects .
Environmental Impact and Bioaccumulation
The bioavailability and bioaccumulation of 2,4-DCP have been studied extensively in aquatic organisms. A study on the freshwater clam Sphaerium corneum showed that bioaccumulation was influenced not only by the chemical concentration but also by sediment characteristics. The uptake of 2,4-DCP was significantly affected by its binding to particles in the sediment .
Urinary Biomonitoring
The National Health and Nutrition Examination Survey (NHANES) has provided valuable data on human exposure to 2,4-DCP through urinary concentration measurements. Results from multiple survey cycles showed that urinary concentrations of 2,4-DCP varied significantly across demographic groups, with higher levels observed in children and older adults . The geometric mean concentrations ranged from 0.803 μg/L to 1.04 μg/L during the survey periods .
Bioremediation Efforts
Recent studies have explored innovative bioremediation techniques for degrading 2,4-DCP in contaminated environments. For instance, the use of lignin-degrading fungi such as Phanerochaete chrysosporium has shown promise in mineralizing 2,4-DCP effectively . Moreover, novel nanocomposite materials have been developed to enhance dechlorination processes in wastewater treatment settings .
Summary of Findings
Properties
IUPAC Name |
2,4-dichloro-3,5,6-trideuteriophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H/i1D,2D,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZWRUODUSTPEG-CBYSEHNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1O)Cl)[2H])Cl)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-74-7 | |
Record name | Phen-2,3,5-d3-ol, 4,6-dichloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93951-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichlorophenol-d3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.